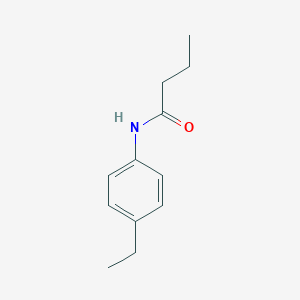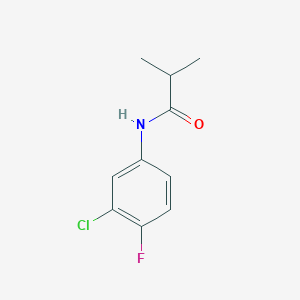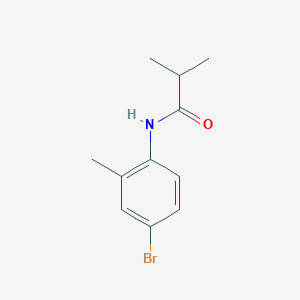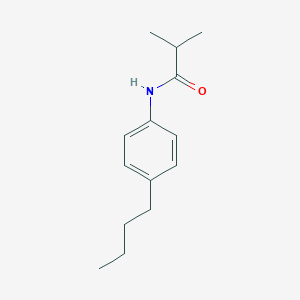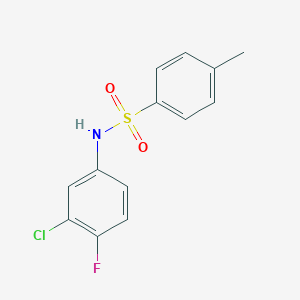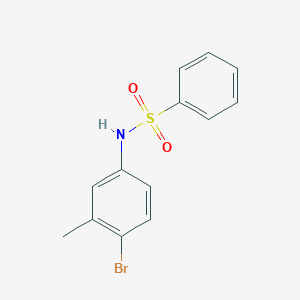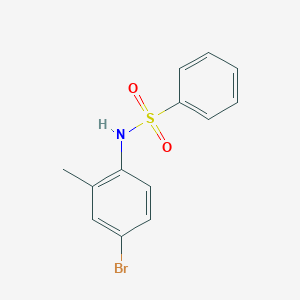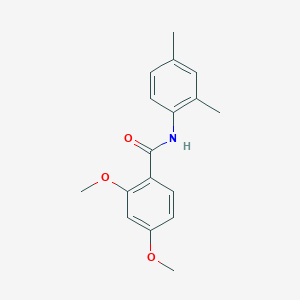
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DDB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of benzamides, which are known for their diverse biological activities. DDB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been proposed that N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide may exert its biological effects by modulating various signaling pathways in cells. For example, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tissue remodeling. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to modulate the expression of various genes involved in the regulation of cell cycle progression and cell differentiation.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a range of biological activities, making it a versatile tool for studying various cellular processes. However, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has some limitations as well. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has not been extensively tested for its toxicity and potential side effects, making it important to exercise caution when using this compound in lab experiments.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, and to determine its potential toxicity and side effects. Finally, the synthesis of novel N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide derivatives may lead to the development of compounds with enhanced biological activities and improved pharmacokinetic properties.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with 2,4-dimethylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide. This synthesis method has been optimized to yield high purity and yield of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, making it suitable for large-scale production.
科学研究应用
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the field of cancer therapy. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-5-8-15(12(2)9-11)18-17(19)14-7-6-13(20-3)10-16(14)21-4/h5-10H,1-4H3,(H,18,19) |
InChI 键 |
IMRHNYZGVDFEMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



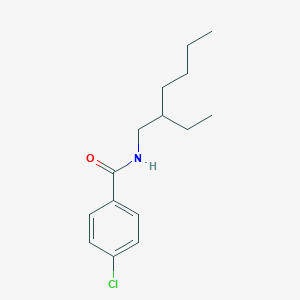
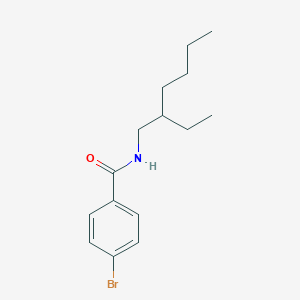
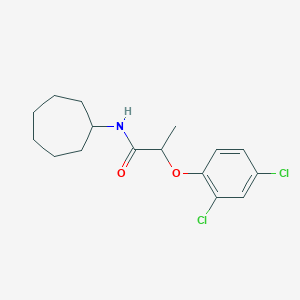

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
